molecular formula C18H22N2O5S2 B3014829 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899999-47-4

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Número de catálogo: B3014829
Número CAS: 899999-47-4
Peso molecular: 410.5
Clave InChI: LNLXSHWNDQLBQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a morpholino-thiophen-ethyl moiety. This compound belongs to a class of arylsulfonamides investigated for diverse biological activities, including enzyme inhibition and modulation of protein interactions.

Propiedades

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c21-27(22,14-3-4-16-17(12-14)25-10-9-24-16)19-13-15(18-2-1-11-26-18)20-5-7-23-8-6-20/h1-4,11-12,15,19H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLXSHWNDQLBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions to the sulfonamide group, variations in the heterocyclic systems, and biological targets. Below is a detailed comparison:

Key Structural Analogues

Compound Name / ID Core Structure Modifications Key Biological Activity / Application Physicochemical Properties
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) Pyridinyl-thiophene-oxoisoindolinyl substituent Perforin-mediated lysis inhibition (IC₅₀: ~0.5 µM) Yellow solid (78% yield); moderate aqueous solubility due to pyridine and sulfonamide groups
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) Bis-sulfonamide with spiro-annulated cyclooctane ring Not explicitly reported; hypothesized to modulate spirocyclic enzyme targets White crystals (36–61% yield); m.p. 191–193°C; moderate lipophilicity (Rf = 0.32)
CCG-203586 Carboxamide linker with dihydrobenzo dioxine and pyrrolidine substituent Glucosylceramide synthase (GCS) inhibition (IC₅₀: low nM); brain-penetrant for CNS-targeted therapies High logP due to indenyl and pyrrolidine groups; reduced MDR1 recognition
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)isoquinoline-7-carboxamide Carboxamide linker with isoquinoline and dihydrobenzo dioxine Pirin ligand for probing protein interactions (efficacy in cellular assays) White amorphous solid (45% yield); moderate solubility in DMF/ethyl acetate

Functional and Pharmacological Contrasts

  • Unlike CCG-203586 (a carboxamide), the sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with enzymes like perforin or carbonic anhydrases .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows methods similar to compound 73 (), involving sulfonyl chloride coupling with amines . In contrast, carboxamide derivatives (e.g., CCG-203586) require carbodiimide-mediated couplings (HATU/DMAP), which are costlier but higher-yielding .
  • Biological Performance: Compound 73 exhibits perforin inhibition at micromolar concentrations, while CCG-203586 achieves nanomolar potency against GCS, highlighting the impact of substituents on target affinity . The thiophene group in the target compound may confer redox activity or π-stacking advantages absent in pyridine- or isoquinoline-based analogs .

Notes

Structural Diversity : The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is versatile, accommodating sulfonamides, carboxamides, and spirocyclic systems for tailored bioactivity .

Design Implications: Morpholino and thiophene substituents balance solubility and target engagement, making this compound a candidate for optimization in CNS or enzyme-targeted therapies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.